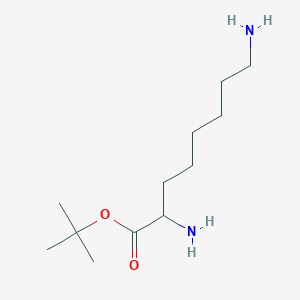

Tert-butyl 2,8-diaminooctanoate

Description

tert-Butyl 2,8-diaminooctanoate (CAS: 99733-18-3) is a synthetic diamino ester derivative characterized by a linear octanoate backbone with amino groups at positions 2 and 8, and a tert-butyl ester moiety at the carboxyl terminus. Its molecular weight is 230.35 g/mol, and it is typically available at 95% purity . The tert-butyl ester group confers steric protection to the carboxylate, enhancing stability under basic conditions while allowing cleavage under strong acidic conditions (e.g., trifluoroacetic acid). This compound is primarily utilized as a building block in peptide synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name |

tert-butyl 2,8-diaminooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9-13/h10H,4-9,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBWPWAWAGVECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,8-diaminooctanoate typically involves the esterification of 2,8-diaminooctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as toluene, to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,8-diaminooctanoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Tert-butyl 2,8-diaminooctanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diaminooctanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways .

Comparison with Similar Compounds

Structural Differences :

- Protecting Groups: Unlike tert-butyl 2,8-diaminooctanoate, which employs a tert-butyl ester for carboxyl protection, 1-Boc-1,8-diaminooctane uses a tert-butoxycarbonyl (Boc) group to protect one or both amines.

- Molecular Weight: Estimated molecular weight for mono-Boc-protected 1,8-diaminooctane is ~276.4 g/mol, significantly higher than this compound (230.35 g/mol) .

Stability and Deprotection :

- Boc groups are acid-labile (cleaved by TFA or HCl), while tert-butyl esters require stronger acids (e.g., HCl in dioxane) for hydrolysis. This difference enables orthogonal protection strategies in multi-step syntheses.

(R)-Ethyl 2-aminopentanoate (CAS: 13893-43-1)

Structural Differences :

- Chain Length and Ester Group: This compound features a shorter pentanoate backbone and an ethyl ester, contrasting with the octanoate chain and bulky tert-butyl ester in the target compound.

- Molecular Weight : Lower molecular weight (~159.20 g/mol) due to reduced chain length and simpler ester group .

Reactivity :

- Ethyl esters are more susceptible to hydrolysis under basic conditions compared to tert-butyl esters, making them suitable for temporary protection in synthetic workflows.

H-Glu(OcHex)-OH (L-Glutamic Acid 5-Cyclohexyl Ester; CAS: 117969-50-3)

Functional Comparison :

- Amino Acid Backbone: Unlike the aliphatic diamine structure of this compound, H-Glu(OcHex)-OH is derived from glutamic acid, enabling applications in peptide modification and prodrug design .

Data Table: Key Properties of this compound and Analogues

| Compound Name | CAS | Molecular Weight (g/mol) | Purity | Protecting Group | Stability Profile |

|---|---|---|---|---|---|

| This compound | 99733-18-3 | 230.35 | 95% | tert-butyl ester | Acid-labile (TFA) |

| 1-Boc-1,8-diaminooctane | 88829-82-7 | ~276.4* | N/A | Boc (amine) | Acid-labile (TFA/HCl) |

| (R)-Ethyl 2-aminopentanoate | 13893-43-1 | 159.20 | N/A | Ethyl ester | Base-labile |

| H-Glu(OcHex)-OH | 117969-50-3 | 245.31 | N/A | Cyclohexyl ester | Enzyme-labile (esterases) |

*Estimated based on structural similarity.

Research Findings and Structural Insights

- Crystallography: While this compound lacks reported crystal data, studies on related tert-butyl esters (e.g., ) reveal that tert-butyl groups induce folded conformations and influence hydrogen-bonding networks in crystals. For example, tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate exhibits a dihedral angle of 41.64° between the ester and aromatic ring, highlighting steric effects .

- Stability in Synthesis : The tert-butyl ester in the target compound offers superior stability during amine-deprotection steps compared to Boc groups, enabling sequential synthetic modifications.

Biological Activity

Tert-butyl 2,8-diaminooctanoate, also known as tert-butyl (7-aminoheptyl)carbamate, is a compound that has garnered interest in the field of medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera) linker. This article explores its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C12H26N2O2

- Molecular Weight : 230.35 g/mol

- CAS Number : 99733-18-3

Biological Activity Overview

This compound functions primarily as a PROTAC linker. PROTACs are innovative molecules designed to induce targeted protein degradation, which represents a novel therapeutic strategy for treating various diseases, including cancer. The biological activity of this compound is characterized by its ability to facilitate the selective degradation of target proteins by recruiting E3 ligases.

The mechanism involves the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC linker. This interaction leads to ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell.

Synthesis and Evaluation

Research has demonstrated that this compound can be synthesized through various chemical pathways involving amine and carboxylic acid derivatives. Its effectiveness as a PROTAC linker has been evaluated in several studies:

- Study on Anticancer Activity :

- In Vivo Anti-inflammatory Activity :

- Docking Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.